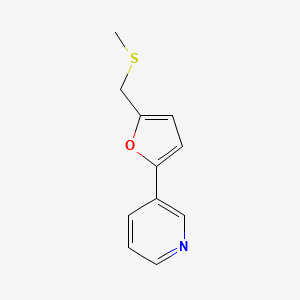
3-(5-((Methylthio)methyl)furan-2-yl)pyridine
Descripción general
Descripción
3-(5-((metiltio)metil)furano-2-il)piridina es un compuesto orgánico que presenta un anillo de piridina sustituido con un anillo de furano, que está modificado adicionalmente con un grupo metiltio
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(5-((metiltio)metil)furano-2-il)piridina típicamente involucra los siguientes pasos:
Formación del anillo de furano: El anillo de furano puede sintetizarse mediante diversos métodos, como la síntesis de Paal-Knorr, que implica la ciclización de compuestos 1,4-dicarbonílicos.
Introducción del grupo metiltio: El grupo metiltio puede introducirse mediante una reacción de sustitución nucleofílica utilizando metiltiolato como nucleófilo.
Acoplamiento con piridina: El paso final involucra el acoplamiento del anillo de furano con un anillo de piridina, lo que puede lograrse mediante reacciones de acoplamiento cruzado como el acoplamiento de Suzuki-Miyaura.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(5-((metiltio)metil)furano-2-il)piridina puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo metiltio puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El compuesto puede reducirse para eliminar el grupo metiltio o para modificar el anillo de furano.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, particularmente en el anillo de piridina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos como halógenos, nucleófilos y electrófilos en condiciones apropiadas.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo metiltio puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de piridina .
Aplicaciones Científicas De Investigación
3-(5-((metiltio)metil)furano-2-il)piridina tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción en la síntesis orgánica, particularmente en la síntesis de compuestos heterocíclicos.
Biología: El compuesto puede utilizarse en el estudio de vías biológicas y como un posible ligando para dianas biológicas.
Medicina: Puede tener posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos o como un farmacóforo en química medicinal.
Industria: El compuesto puede utilizarse en el desarrollo de nuevos materiales, como polímeros o catalizadores.
Mecanismo De Acción
El mecanismo de acción de 3-(5-((metiltio)metil)furano-2-il)piridina involucra su interacción con dianas moleculares y vías específicas. El compuesto puede actuar como un ligando, uniéndose a receptores o enzimas y modulando su actividad. Esto puede conducir a varios efectos biológicos, como la inhibición o activación de vías específicas .
Comparación Con Compuestos Similares
Compuestos similares
2-Metil-5-(metiltio)furano: Este compuesto es similar en estructura pero carece del anillo de piridina.
5-(Furano-3-il)-2-metilpent-1-en-3-ona: Este compuesto presenta un anillo de furano pero tiene diferentes sustituyentes y carece del anillo de piridina.
Singularidad
3-(5-((metiltio)metil)furano-2-il)piridina es única debido a la presencia de ambos, el anillo de furano y el anillo de piridina, así como el grupo metiltio. Esta combinación de características estructurales imparte propiedades químicas y biológicas únicas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Número CAS |
859239-20-6 |
|---|---|
Fórmula molecular |
C11H11NOS |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
3-[5-(methylsulfanylmethyl)furan-2-yl]pyridine |
InChI |
InChI=1S/C11H11NOS/c1-14-8-10-4-5-11(13-10)9-3-2-6-12-7-9/h2-7H,8H2,1H3 |
Clave InChI |
QSLAHFFHHYZNQL-UHFFFAOYSA-N |
SMILES canónico |
CSCC1=CC=C(O1)C2=CN=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














